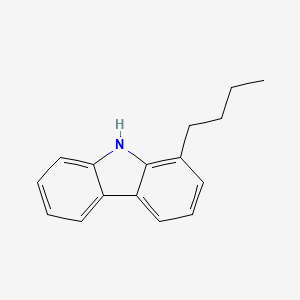

1-Butyl-9H-carbazole

Description

Structure

3D Structure

Properties

CAS No. |

111960-26-0 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-butyl-9H-carbazole |

InChI |

InChI=1S/C16H17N/c1-2-3-7-12-8-6-10-14-13-9-4-5-11-15(13)17-16(12)14/h4-6,8-11,17H,2-3,7H2,1H3 |

InChI Key |

ZQWJZVCRQDBHBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C2C(=CC=C1)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of 1 Butyl 9h Carbazole Analogues

Alkylation Routes to N-Butylcarbazole Derivatives

The introduction of a butyl group at the nitrogen atom (N-9 position) of the carbazole (B46965) ring is a fundamental step in the synthesis of many functional materials. This alkylation enhances solubility and influences the electronic properties of the resulting molecule.

Direct N-Alkylation Protocols (e.g., with Butyl Bromide)

A common and straightforward method for the synthesis of 9-butyl-9H-carbazole involves the direct N-alkylation of carbazole with a butyl halide, typically butyl bromide. evitachem.com This reaction is generally carried out in the presence of a base and a suitable solvent.

The reaction mechanism involves the deprotonation of the N-H bond of carbazole by the base to form a carbazolide anion. This nucleophilic anion then attacks the electrophilic carbon of the butyl bromide in a nucleophilic substitution reaction (S_N2), resulting in the formation of the N-C bond and displacement of the bromide ion.

Key parameters that influence the efficiency of this reaction include the choice of base, solvent, and reaction temperature. Common bases used include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). evitachem.combeilstein-journals.org Solvents such as dimethylformamide (DMF) and acetone (B3395972) are often employed, and the reaction is typically conducted under reflux conditions to ensure completion. evitachem.com

Table 1: Reaction Parameters for Direct N-Alkylation of Carbazole

| Parameter | Typical Conditions |

| Alkylating Agent | Butyl bromide, 1-Iodobutane (B1219991) |

| Base | Potassium hydroxide (KOH) beilstein-journals.org, Sodium hydroxide (NaOH) evitachem.com |

| Solvent | Dimethylformamide (DMF) evitachem.com, Acetone evitachem.com, Benzene (B151609) beilstein-journals.orgasianpubs.org |

| Temperature | Room temperature to reflux evitachem.com |

For instance, a reported procedure involves suspending 9H-carbazole in DMF with KOH and stirring at room temperature to deprotonate the nitrogen. Subsequent addition of 1-iodobutane and stirring for 12 hours leads to the formation of 9-butyl-9H-carbazole, which can be isolated by precipitation in water and filtration.

Phase Transfer Catalysis in 1-Butyl-9H-carbazole Synthesis

Phase transfer catalysis (PTC) offers an efficient alternative for the N-alkylation of carbazole, often leading to high yields under mild conditions. oup.com This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the carbazole and alkylating agent). crdeepjournal.org

In this technique, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyl (B1604629) triethyl ammonium chloride (BTEAC), facilitates the transfer of the hydroxide anion (from an aqueous solution of a base like KOH) into the organic phase. beilstein-journals.orgasianpubs.orgoup.com The hydroxide ion then deprotonates the carbazole, and the resulting carbazolide anion reacts with the butyl halide. beilstein-journals.org

A typical procedure involves stirring a mixture of carbazole, butyl bromide, and the phase transfer catalyst in a two-phase system of an organic solvent (like benzene or toluene) and a concentrated aqueous solution of a base (e.g., 50% KOH). beilstein-journals.orgoup.com The reaction is often carried out at elevated temperatures (e.g., 80 °C) for a few hours. beilstein-journals.org The use of PTC can enhance reaction rates and yields compared to conventional methods. crdeepjournal.org

Regioselective Functionalization of the Carbazole Core

The aromatic rings of the carbazole nucleus are susceptible to electrophilic substitution reactions. The positions C-3, C-6, C-1, and C-8 are the most reactive sites. nih.gov The introduction of a butyl group at the N-9 position can influence the regioselectivity of these reactions.

Halogenation Reactions on the Aromatic Rings

Halogenation, particularly bromination, is a key functionalization reaction for carbazole derivatives, as the resulting halo-substituted compounds can serve as versatile intermediates for further cross-coupling reactions. rsc.org

The bromination of 9-butyl-9H-carbazole can be achieved using various brominating agents. For instance, N-bromosuccinimide (NBS) is an effective reagent for the selective bromination of N-alkylcarbazoles. researchgate.net The reaction conditions can be controlled to achieve mono-, di-, tri-, or even tetra-bromination of the carbazole core. researchgate.net For example, 3,6-dibromo-9-butylcarbazole can be synthesized, and its structure has been confirmed by its melting point. researchgate.net

Another method for bromination involves the use of hydrobromic acid and hydrogen peroxide. google.com The regioselectivity of halogenation is influenced by the electronic properties of the carbazole ring, with substitution generally occurring at the electron-rich 3 and 6 positions.

Formylation and Carbonyl Derivative Synthesis

The introduction of a formyl group (-CHO) onto the carbazole ring is a crucial step for the synthesis of various functional materials, including dyes and aldehydes. evitachem.comresearchgate.net The Vilsmeier-Haack reaction is a widely used method for the formylation of N-alkylcarbazoles. evitachem.comasianpubs.org This reaction typically involves treating N-butylcarbazole with a formylating agent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). evitachem.com The reaction is usually carried out at controlled temperatures, from 0 °C to room temperature, to yield 9-butyl-9H-carbazole-3-carbaldehyde. evitachem.com

Another formylation method is the Duff reaction, which uses hexamethylenetetramine (HMTA) in the presence of an acid like trifluoroacetic acid (TFA). asianpubs.orgresearchgate.net However, the Vilsmeier-Haack reaction is often preferred due to potentially higher yields. asianpubs.orgresearchgate.net Depending on the reaction conditions, mono-formylation at the 3-position or di-formylation at the 3- and 6-positions can be achieved. asianpubs.orgresearchgate.net

The resulting formyl derivatives can be further transformed. For example, the aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or reduced to an alcohol using reducing agents such as sodium borohydride. evitachem.com

Nucleophilic and Electrophilic Substitution Strategies

The carbazole core is inherently electron-rich, making it prone to electrophilic substitution reactions. unacademy.com The electron density is highest at the C-3 and C-6 positions, followed by the C-1 and C-8 positions, making these the preferred sites for electrophilic attack. nih.gov Common electrophilic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid) and Friedel-Crafts reactions. evitachem.comnih.gov For example, Friedel-Crafts acetylation of N-butylcarbazole with acetyl chloride in the presence of a Lewis acid like aluminum chloride can introduce acetyl groups at the 3 and 6 positions. beilstein-journals.orguobaghdad.edu.iq

While the carbazole ring itself is not highly susceptible to nucleophilic substitution, the introduction of functional groups can enable such reactions. matanginicollege.ac.in For instance, halogenated carbazole derivatives can undergo nucleophilic substitution reactions where the halogen atom is replaced by a nucleophile. These halogenated intermediates are also valuable substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Buchwald-Hartwig, Suzuki)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the carbazole core, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions allow for the precise introduction of a wide array of substituents onto the carbazole skeleton, which is critical for developing materials with tailored electronic and photophysical properties.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, frequently employed to introduce amino groups at various positions on the carbazole ring. This reaction is central to the synthesis of hole-transport materials (HTMs) and other functional organic molecules. For instance, new branched HTMs featuring a 9,9′-spirobifluorene core are synthesized through an efficient Buchwald-Hartwig amination protocol. rsc.org The process often involves the coupling of a halogenated carbazole derivative with an amine in the presence of a palladium catalyst and a suitable base. rsc.orgunit.no

The synthesis can be a convergent approach requiring sequential aminations. rsc.org For example, N-Boc-2,7-dibromocarbazole can be coupled with an amine, followed by deprotection and a subsequent Buchwald-Hartwig amination with a tetrabrominated spirobifluorene core to yield complex, branched derivatives. rsc.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction efficiency. Studies have developed optimal conditions for coupling aryl bromides with carbazole, identifying systems like TrixiePhos/t-BuOLi in toluene (B28343) as highly effective. acs.org

Suzuki Coupling:

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with an organohalide. scirp.org In the context of carbazole chemistry, it is used to introduce aryl or vinyl groups, extending the π-conjugated system of the molecule. This is fundamental for tuning the optical and electronic properties of the resulting materials, which are often used in optoelectronics. rsc.org

For example, carbazole-fluorene conjugated copolymers have been prepared via Suzuki coupling, demonstrating the method's utility in polymer synthesis. bohrium.com The reaction conditions, such as the palladium catalyst, base, and solvent, can be adjusted to control the molecular weight and properties of the resulting polymers. bohrium.comgoogle.com A typical procedure might involve the coupling of a dibromo-9-alkyl-carbazole with a phenyl-boronic acid derivative in the presence of a palladium catalyst like tetrakistriphenylphosphine palladium(0) and an alkali metal base. google.com Researchers have also developed novel catalysts, such as bimetallic Pd-Cu nanoparticles on reduced graphene oxide (rGO), to achieve high yields (up to 98%) and catalyst recyclability in the Suzuki coupling of N-protected-3-bromo-carbazoles. rsc.org

The following table summarizes representative conditions for these cross-coupling reactions as applied to carbazole derivatives.

| Reaction Type | Carbazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2,2',7,7'-Tetrabromo-9,9'-spirobifluorene | N-Boc protected carbazole amine derivative | Pd₂(dba)₃ / tBuXPhos | NaOtBu | Toluene | 25-34% | rsc.org |

| Buchwald-Hartwig Amination | Bromobenzene | Carbazole | Pd(OAc)₂ / TrixiePhos | tBuOLi | Toluene | Good | acs.org |

| Suzuki Coupling | N-protected-3-bromo-carbazole | Aryl/heteroaryl boronic acids | Pd-Cu@rGO | - | - | Up to 98% | rsc.org |

| Suzuki Coupling | 3,6-dibromo-9-alkyl-carbazole | hydroxy-phenyl-boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Alkali metal base (e.g., K₂CO₃) | THF, DMF, Toluene | - | google.com |

| Suzuki Coupling | 2-bromonitrobenzene | 3-(Methoxycarbonyl)phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene | 85% | derpharmachemica.com |

Strategies for Enhancing Solubility and Processability via Structural Modification

The solubility and processability of carbazole derivatives are critical factors for their practical application, particularly in solution-processed electronic devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comepa.gov The rigid and planar structure of the carbazole core can lead to strong π-π stacking and aggregation, often resulting in poor solubility and a tendency to crystallize, which can be detrimental to device performance and film morphology. acs.org Several strategies have been developed to overcome these limitations.

One of the most common and effective approaches is the introduction of flexible alkyl chains onto the carbazole molecule, typically at the N-9 position. mdpi.com The butyl group in this compound serves this exact purpose. Longer or branched alkyl chains, such as 2-ethylhexyl, further enhance solubility in common organic solvents and disrupt intermolecular packing, which helps to prevent aggregation and improve the quality of thin films. mdpi.comacs.org For example, the introduction of tert-butyl groups into the carbazole ring has been shown to significantly increase its solubility in non-polar media like lubricating oil. nih.gov

Beyond simple alkylation, other structural modifications are employed:

Introduction of Functional Groups: Attaching specific functional groups can drastically alter solubility. For instance, incorporating methoxy (B1213986) groups at the 2 and 7 positions of the carbazole core has been shown to enhance solubility. mdpi.com For applications requiring water solubility, the introduction of highly polar groups like sulfonic acids can render carbazole derivatives remarkably soluble in water. researchgate.net

Increasing Molecular Complexity: Creating larger, three-dimensional, or branched structures can improve solubility and promote the formation of stable amorphous films. rsc.org Dendritic and star-shaped molecules based on a carbazole core are examples of this approach.

Polymerization: Incorporating carbazole units into a polymer backbone is another key strategy. researchgate.net Carbazole-based polymers often exhibit enhanced processability and thermal stability compared to their small-molecule counterparts. researchgate.net For example, carbazole-fluorene copolymers have been synthesized to combine the desirable electronic properties of carbazole with the good film-forming characteristics of polymers. bohrium.com

These modifications allow for the fine-tuning of the material's physical properties without necessarily altering its core electronic characteristics, paving the way for high-performance, solution-processable carbazole-based materials.

The following table summarizes various structural modifications and their impact on the solubility and processability of carbazole derivatives.

| Structural Modification Strategy | Specific Example Group(s) | Effect on Properties | Reference |

|---|---|---|---|

| N-Alkylation | Butyl, 2-Ethylhexyl, Propyl | Improves solubility in organic solvents, prevents π-aggregation, enhances film morphology. | mdpi.comacs.org |

| Ring Alkylation | tert-Butyl | Increases solubility in lubricating oils. | nih.gov |

| Functionalization with Polar Groups | Methoxy groups | Enhances solubility. | mdpi.com |

| Functionalization with Charged Groups | Sulfonic acid groups | Confers high water solubility. | researchgate.net |

| Polymerization | Copolymerization with Fluorene | Improves processability, thermal stability, and film-forming properties. | bohrium.comresearchgate.net |

| Creation of Branched/3D Structures | Spirobifluorene core with carbazole arms | Promotes formation of stable amorphous films, improves solubility. | rsc.org |

Electronic and Photophysical Characterization of 1 Butyl 9h Carbazole Systems

Optical Spectroscopy and Luminescence Behavior

Ultraviolet-Visible Absorption Profiles and Transitions

The ultraviolet-visible (UV-Vis) absorption spectra of carbazole (B46965) derivatives, including those with a butyl substituent, typically exhibit distinct absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic carbazole core. mdpi.com For instance, derivatives of 9-butyl-9H-carbazole show absorption regions that can range from 190 nm to 440 nm, depending on the specific substitutions on the carbazole ring. asianpubs.org

A study on 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (CA) and 3,6-(9-butyl-9H-carbazol-3-yl)-2,2'-cyanoacrylic acid (DA) reported absorption peaks at 239 nm and 338 nm, respectively. asianpubs.org The absorption spectrum for CA spanned from 190 nm to 340 nm, while for DA it was from 290 nm to 440 nm. asianpubs.org Another related compound, 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole, when dissolved in tetrahydrofuran (B95107) (THF), shows an absorption maximum at approximately 304 nm. frontiersin.orgresearchgate.net

The nature of the solvent can also influence the absorption spectra. For example, the absorption maxima of some carbazole-based compounds show a bathochromic (red) shift as the solvent polarity increases, which can be attributed to π-π* interactions between the compound and the solvent molecules. rsc.org Conversely, negative solvatochromism, a hypsochromic (blue) shift with increasing solvent polarity, has also been observed in some carbazole-based donor-acceptor compounds. acs.org

Table 1: UV-Visible Absorption Data for 1-Butyl-9H-carbazole Derivatives

| Compound | Solvent | Absorption Maxima (λ_max) | Reference |

|---|---|---|---|

| 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (CA) | Not Specified | 239 nm | asianpubs.org |

| 3,6-(9-butyl-9H-carbazol-3-yl)-2,2'-cyanoacrylic acid (DA) | Not Specified | 338 nm | asianpubs.org |

| 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole | Tetrahydrofuran (THF) | ~304 nm | frontiersin.orgresearchgate.net |

Fluorescence Emission Spectra and Quantum Yields

This compound and its derivatives are known for their fluorescent properties, making them suitable for applications like OLEDs. ontosight.ai The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can be quite high for these compounds. ontosight.ai

For example, 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole in THF solution exhibits intense blue fluorescence with an emission maximum at around 395 nm when excited at 304 nm. frontiersin.orgnih.gov The fluorescence quantum yields of carbazole derivatives can vary significantly depending on their molecular structure. Some derivatives exhibit quantum yields ranging from 0.09 to 0.28, while others can reach as high as 0.88 to 1.00 in solution. nsf.govresearchgate.net In the solid state, quantum yields for some carbazole compounds have been reported to be as high as 99%. researchgate.net

The introduction of substituents, such as tert-butyl groups, at the 3 and 6 positions of the carbazole ring can enhance the photoluminescence quantum yields. researchgate.net For instance, non-doped solid films of 9-phenyl-9H-carbazole derivatives with methoxy (B1213986) and tert-butyl substituents have shown photoluminescence quantum yields of up to 53%.

Table 2: Fluorescence Data for this compound and Related Derivatives

| Compound | Solvent/State | Excitation Wavelength (λ_ex) | Emission Maximum (λ_em) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole | THF | 304 nm | ~395 nm | - | frontiersin.orgnih.gov |

| Carbazole Derivatives (general) | - | - | - | 0.09 - 0.28 | nsf.gov |

| Carbazole Derivatives (Wittig-Horner synthesis) | Solution | - | - | 0.88 - 1.00 | researchgate.net |

| 9-Phenyl-9H-carbazole with methoxy/tert-butyl groups | Solid Film | - | - | up to 53% | researchgate.net |

| Tetraphenylethene-functionalized carbazole derivatives | Solid State | - | - | up to 99% | researchgate.net |

Triplet Energy State Analysis for Phosphorescence Applications

The triplet energy level is a crucial parameter for the application of carbazole derivatives as host materials in phosphorescent OLEDs (PHOLEDs). The host material must have a triplet energy higher than that of the phosphorescent guest emitter to ensure efficient energy transfer. Carbazole derivatives are known to possess high triplet energies. nih.gov

For instance, certain carbazole-based host materials have been designed to have high triplet energy levels, ranging from 2.8 eV to 3.02 eV. nih.govresearchgate.net Theoretical and experimental studies on carbazole derivatives have shown that modifications to the molecular structure, such as introducing bulky substituents like tert-butyl groups, can influence the triplet energy. researchgate.netresearchgate.net For example, the triplet energy of 3,6-di-tert-butyl-9-(4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)phenyl)-9H-carbazole (TzCz2) was determined to be 2.80 eV. researchgate.net

The triplet state can also be involved in a process called thermally activated delayed fluorescence (TADF), where molecules are excited from the lowest triplet state (T1) to the lowest singlet state (S1), leading to delayed fluorescence. researchgate.netaip.org Carbazole derivatives have been investigated for their TADF properties. researchgate.net

Table 3: Triplet Energy Levels of Carbazole Derivatives

| Compound | Triplet Energy (eV) | Reference |

|---|---|---|

| 9-(4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)phenyl)-9H-carbazole (TzCz1) | 2.83 | researchgate.net |

| 3,6-di-tert-butyl-9-(4-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)phenyl)-9H-carbazole (TzCz2) | 2.80 | researchgate.net |

| 3,6-bis(N-carbazolyl)-N-phenylcarbazole (BCC-36) | 2.90 - 3.02 | researchgate.net |

| 2,7-bis(N-carbazolyl)-N-phenylcarbazole (BCC-27) | 2.90 - 3.02 | researchgate.net |

Environmental Effects on Photoluminescence (e.g., Solvatochromism, Temperature Dependence)

The photoluminescence of this compound and its derivatives can be significantly influenced by the surrounding environment, including the polarity of the solvent (solvatochromism) and temperature.

Solvatochromism: The emission spectra of some carbazole derivatives show a shift to longer wavelengths (red-shift) as the polarity of the solvent increases. psu.edu This phenomenon is often attributed to the stabilization of the excited state in polar solvents. For example, the emission maximum of certain carbazole/sulfone derivatives shifted from around 409-451 nm in dichloromethane (B109758) to 439-474 nm in the more polar solvent methanol. psu.edu However, both positive and negative solvatochromism have been observed for different carbazole-based compounds, indicating complex interactions between the fluorophore and the solvent. acs.org

Temperature Dependence: The fluorescence intensity of some carbazole derivatives has been shown to be temperature-dependent. For instance, the fluorescence intensity of 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole was observed to decrease slightly as the temperature increased. frontiersin.orgresearchgate.net This behavior can be indicative of emissions from a twisted intramolecular charge transfer (ICT) state, which is sensitive to environmental conditions like temperature. frontiersin.orgresearchgate.net In some cases, lowering the temperature can cause a small red-shift in the emission and an increase in the fluorescence quantum yield. researchgate.net

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This is in contrast to the common aggregation-caused quenching (ACQ) effect. Carbazole derivatives have been identified as promising candidates for AIE materials. researchgate.netacs.org

The AIE effect in carbazole systems is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative decay. acs.org For example, a derivative, 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole, exhibited weak fluorescence in a THF solution but showed significantly enhanced fluorescence in the solid state, a characteristic of AIE. frontiersin.orgnih.gov The twisted molecular structure of many carbazole derivatives can prevent close π-π stacking in the solid state, further contributing to the AIE phenomenon. acs.org

Electrochemical Properties and Redox Mechanisms

The electrochemical properties of this compound and its derivatives are crucial for their application in electronic devices, as they determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels govern the efficiency of charge injection and transport in materials used for OLEDs and organic photovoltaics.

The oxidation of carbazole and its derivatives is a key process in their electrochemical behavior. researchgate.net Cyclic voltammetry is a common technique used to study the redox potentials of these compounds. The oxidation of the carbazole moiety is generally observed as a reversible or quasi-reversible process. For example, cobalt(III) complexes with ligands based on 3,6-di-tert-butyl-9H-carbazole showed two reversible one-electron oxidation processes. rsc.orgotago.ac.nz

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammograms. For a series of carbazole-based donor-acceptor compounds, the HOMO levels were found to be in the range of -5.45 to -5.48 eV, while the LUMO levels varied more significantly, from -3.08 to -3.26 eV, depending on the acceptor unit. nankai.edu.cn The introduction of substituents can tune these energy levels; for example, adding tert-butyl groups to the 3 and 6 positions of the carbazole ring can lower the oxidation potential. rsc.orgotago.ac.nz

Table 4: Electrochemical Data for Carbazole Derivatives

| Compound/Derivative Family | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| Carbazole-based donor-acceptor compounds | -5.45 to -5.48 | -3.08 to -3.26 | 2.22 to 2.37 | nankai.edu.cn |

| 3-(9-butyl-9H-carbazol-3-yl)-2-cyanoacrylic acid (CA) | - | - | 5.2 | asianpubs.org |

| 3,6-(9-butyl-9H-carbazol-3-yl)-2,2'-cyanoacrylic acid (DA) | - | - | 3.6 | asianpubs.org |

| Carbazole-substituted benzobisoxazoles | -6.1 to -5.8 | - | - | nsf.gov |

| Carbazole-based compound 5 | -5.67 | - | 4.09 | rsc.org |

| Asymmetric tert-butyl carbazole derivatives | - | Deep LUMO for Br-substituted compound | - | researchgate.net |

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a crucial technique for determining the electrochemical behavior of molecules, providing insight into their oxidation and reduction potentials. For simple N-alkyl carbazoles like 9-Butylcarbazole, a structural isomer of this compound, oxidation is a key process. Studies show that 9-Butylcarbazole undergoes an irreversible oxidation in dichloromethane (CH₂Cl₂) at approximately +1.05 V relative to a saturated calomel (B162337) electrode (SCE). researchgate.net Further investigations in acetonitrile (B52724) (ACN) confirm an onset oxidation potential leading to the formation of radical cations at around +1.0 V vs. SCE. du.ac.ir

The oxidation potential of these compounds is sensitive to the substitution pattern on the carbazole ring. For instance, the introduction of substituents at the 3 and 6 positions can shift the oxidation potential to more positive values, which is attributed to the slower diffusion rate of these larger molecules to the electrode surface rather than a fundamental change in the redox levels. researchgate.net The process involves the electrochemical oxidation of the carbazole monomer, which can lead to the formation of polymer films on the electrode surface. du.ac.ir

Table 1: Oxidation Potentials of 9-Butylcarbazole and Related Compounds

| Compound | Onset Oxidation Potential (V vs. SCE) | Peak Oxidation Potential (V vs. SCE) | Solvent/Electrolyte System | Reference |

|---|---|---|---|---|

| 9-Butylcarbazole | ~+1.0 | - | ACN / 0.1 M LiClO₄ | du.ac.ir |

Note: Data presented is for 9-Butylcarbazole, a structural isomer of this compound.

Determination of Frontier Molecular Orbital Energy Levels (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the electronic and optical properties of a material, including its charge transport capabilities and band gap. These energy levels can be estimated from cyclic voltammetry data and are often corroborated by theoretical calculations using Density Functional Theory (DFT).

For 9-Butylcarbazole, the ionization potential, which corresponds to the HOMO energy level, has been reported to be in the range of -5.75 to -5.89 eV. scilit.com The HOMO level is primarily associated with the electron-rich carbazole moiety. The LUMO energy level can be subsequently estimated from the optical band gap. The introduction of alkyl groups, such as the butyl group, has a minor influence on the electronic properties compared to the introduction of strong electron-donating or -accepting groups. researchgate.net For instance, arylation at the 9-position of carbazole is known to lower the HOMO level, which can be useful for tuning the band gap. researchgate.net

Theoretical calculations for various carbazole derivatives show that HOMO levels typically range from -4.89 eV to -5.96 eV, while LUMO levels range from -2.44 eV to -2.88 eV, depending on the specific substituents and their positions on the carbazole framework. civilica.com

Table 2: Frontier Molecular Orbital Energy Levels of 9-Butylcarbazole and Analogues

| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| 9-Butylcarbazole | -5.75 to -5.89 | - | Cyclic Voltammetry / Photoelectron Spectroscopy | scilit.com |

| Methoxycarbazole Derivative | -4.89 | -2.44 | DFT | civilica.com |

| Tert-butylcarbazole Derivative | -5.42 | -2.45 | DFT | civilica.com |

| OTrPhCz | -5.83 | -2.88 | Experimental |

Note: Data for 9-Butylcarbazole is for the isomer of this compound. Other values are for different carbazole derivatives for comparative purposes.

Correlation of Redox Behavior with Chemical Structure

The chemical structure of carbazole derivatives has a direct impact on their redox behavior. The nitrogen atom in the carbazole ring is electron-rich, making the molecule susceptible to oxidation.

The position of the alkyl substituent is a key determinant of the electronic properties. In this compound, the butyl group is on the carbazole ring itself, whereas in its more commonly studied isomer, 9-Butylcarbazole, the butyl group is attached to the nitrogen atom. N-alkylation, as in 9-Butylcarbazole, provides solubility and allows for the formation of stable polymer films, but the alkyl chain itself has a relatively small electronic effect on the carbazole core's intrinsic redox potential. researchgate.net The primary oxidation occurs on the carbazole ring system.

In contrast, substitution at the 3 and 6 positions of the carbazole ring, which are electronically active sites, can have a more pronounced effect. For example, adding tert-butyl groups at the 3 and 6 positions can enhance solubility without drastically altering the fundamental electronic absorption bands. researchgate.net However, as seen in cyclic voltammetry, bulky substituents can affect the kinetics of the electrochemical process. researchgate.net The oxidation potential of N-alkylcarbazoles is generally lower (easier to oxidize) than that of unsubstituted 9H-carbazole, but higher than carbazoles substituted with strong electron-donating groups. The irreversible nature of the oxidation peak for simple N-alkylcarbazoles suggests that the resulting radical cation is highly reactive and tends to polymerize. researchgate.net

Nonlinear Optical Properties

Nonlinear optical (NLO) phenomena are observed when materials interact with intense electromagnetic fields, such as those from lasers. Carbazole derivatives are of interest for NLO applications due to their extended π-conjugated electronic systems which can be readily functionalized. civilica.com While specific NLO data for this compound is scarce, studies on analogous compounds provide valuable insights. A notable example is 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, which has been investigated for its third-order NLO properties using the Z-scan technique with a continuous wave (CW) blue laser. du.ac.ir

Saturation Absorption Characteristics

Saturation absorption is an NLO phenomenon where the absorption of light by a material decreases at high light intensities. This occurs when the rate of photon absorption becomes so high that the ground state population is depleted, and the excited state becomes populated, thus reducing the probability of further absorption. du.ac.ir

In Z-scan experiments on 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde, the open-aperture measurement revealed a peak in the normalized transmittance. du.ac.ir This peak configuration is a characteristic signature of saturation absorption. du.ac.ir This indicates that the material's absorption coefficient is intensity-dependent and decreases as the laser intensity increases. The study found a direct relationship between the nonlinear absorption coefficient (β) and the laser intensity, confirming the saturation behavior. du.ac.ir Materials exhibiting strong saturation absorption are potential candidates for applications in optical devices such as mode-lockers. du.ac.ir

Table 3: Nonlinear Absorption Properties of an Analogous Carbazole Derivative

| Compound | NLO Phenomenon | Experimental Technique | Observation | Reference |

|---|

Note: Data presented is for a carbazole derivative analogous to this compound.

Thermal-Lensing Effects

The thermal-lensing effect is another important NLO process where the absorption of a laser beam with a non-uniform intensity profile (like a Gaussian beam) creates a temperature gradient within the material. This temperature gradient, in turn, causes a spatial variation in the refractive index, making the material act like a lens.

Closed-aperture Z-scan measurements on 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde demonstrated a peak-valley configuration in the transmittance curve at incident powers below 100 mW. du.ac.ir This profile is characteristic of a self-defocusing thermal-lensing effect, which implies a negative nonlinear refractive index. researchgate.netdu.ac.ir The thermal origin of this effect is common when using CW lasers, as the continuous energy deposition leads to significant heating. At higher laser intensities, this effect became more pronounced, leading to the observation of diffraction ring patterns, which arise from substantial nonlinear optical phase shifts. du.ac.ir The presence of a strong thermal-lensing effect highlights the importance of thermal management in any potential optical applications of such carbazole derivatives. du.ac.ir

Structure Property Relationships in 1 Butyl 9h Carbazole Based Materials

Influence of Substituent Position and Electronic Environment

The characteristics and performance of materials derived from 1-Butyl-9H-carbazole are intricately linked to the strategic placement and electronic nature of various substituent groups. These modifications can profoundly influence the molecular, electronic, and conformational properties of the resulting compounds, thereby tailoring them for specific applications in fields like organic electronics.

Impact of N-Substitution (Butyl Group) on Molecular Characteristics

The introduction of a butyl group at the 9-position (N-position) of the carbazole (B46965) core in this compound primarily enhances the solubility of the molecule in common organic solvents. acs.org This improved solubility is a crucial practical advantage for the solution-based processing of these materials into thin films for electronic devices. The butyl group, being an alkyl chain, increases the flexibility of the molecule compared to the unsubstituted carbazole.

From an electronic standpoint, the butyl group is an electron-donating group through an inductive effect. rsc.org However, its influence on the core photophysical properties of the carbazole chromophore is relatively modest. mdpi.comresearchgate.net The fundamental absorption and emission characteristics are largely retained, though slight shifts in the spectra may be observed due to the increased polarizability of the molecule. mdpi.com The n-butyl substituent typically adopts an extended conformation and is oriented nearly perpendicular to the plane of the carbazole ring system. iucr.org

Effects of Aromatic Ring Substituents on Electronic Properties

The electronic properties of this compound derivatives can be extensively tuned by introducing various substituents onto the aromatic carbazole ring. The nature and position of these substituents dictate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's charge transport capabilities and optical properties.

Electron-donating groups, such as tert-butyl or methoxy (B1213986) groups, when attached to the carbazole ring, can raise the HOMO energy level. Conversely, electron-withdrawing groups, like cyano or nitro moieties, tend to lower the LUMO energy level. researchgate.netbeilstein-journals.org For instance, the introduction of a nitro group, a strong electron-withdrawing group, at the 3-position of 9-Butyl-9H-carbazole significantly impacts its electronic structure. iucr.org Similarly, attaching bromine atoms to the carbazole core, as in 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole, enhances its electronic properties for applications in organic light-emitting diodes (OLEDs). smolecule.com

The strategic placement of these substituents is crucial. For example, substitutions at the 3- and 6-positions are common for tuning optical properties. acs.org The introduction of tert-butyl groups at these positions can enhance photoluminescence quantum yields (PLQY).

Steric Hindrance and Molecular Conformation (e.g., Non-Planarity)

Steric hindrance, introduced by bulky substituents, plays a critical role in determining the molecular conformation of this compound derivatives. This, in turn, affects their solid-state packing and photophysical properties. ontosight.ai

The introduction of bulky groups like tert-butyl substituents can induce non-planarity in the molecule. researchgate.net This twisting of the molecular structure can reduce intermolecular interactions and aggregation-caused quenching of fluorescence, leading to enhanced emission in the solid state. rsc.org For instance, in some carbazole derivatives, bulky substituents at the 1-site of the carbazole can increase the dihedral angle between donor and acceptor units, which is a key strategy in designing materials for thermally activated delayed fluorescence (TADF). rsc.org

Donor-Acceptor System Design and Charge Transfer Modulation

This compound and its derivatives are excellent building blocks for creating donor-acceptor (D-A) systems. acs.org In these systems, the electron-rich carbazole unit acts as the electron donor, while an electron-deficient moiety is introduced as the acceptor. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental for many applications in optoelectronics. acs.orgfrontiersin.org

The modulation of charge transfer is achieved by carefully selecting the donor and acceptor units and the linker connecting them. For example, linking a this compound donor to a dicyanovinyl acceptor leads to compounds with positive solvatochromism in fluorescence, indicative of ICT. researchgate.net The strength of the donor and acceptor, as well as their relative orientation, determines the energy of the charge transfer state and thus the emission color and efficiency.

By attaching different acceptor moieties, the electronic properties can be finely tuned. For instance, modifying 5,11-dihydroindolo[3,2-b]carbazoles with 1,2,4,5-tetrazine (B1199680) acceptor fragments has been shown to significantly increase both hole and electron mobility. bohrium.com

Connectivity Patterns in Polymeric Architectures

The way in which this compound units are linked together in a polymer chain significantly influences the properties of the resulting polymeric material. The connectivity pattern affects the effective conjugation length, which in turn determines the electronic and optical properties of the polymer.

Impact of Carbazole Linkage (e.g., 2,7- vs. 1,8- vs. 3,6-Carbazolylene)

Different linkage positions on the carbazole ring lead to polymers with distinct characteristics. The most common linkage patterns are through the 2,7-, 3,6-, and 1,8-positions.

3,6-Carbazolylene: This is a widely studied linkage. Polymers based on this connectivity generally exhibit good hole-transporting properties. mdpi.com However, the conjugation is somewhat limited compared to other linkages.

2,7-Carbazolylene: This linkage provides a more linear and extended conjugation pathway along the polymer backbone. This results in a smaller bandgap and red-shifted absorption and emission spectra compared to 3,6-linked polymers. mdpi.com

1,8-Carbazolylene: This connectivity pattern leads to a more twisted polymer chain due to steric hindrance between adjacent carbazole units. This can disrupt the π-conjugation along the backbone. mdpi.com

A comparative study on conjugated carbazole polymers has shown that the efficiency of the carbazole connectivity in terms of effective conjugation length follows the order: 2,7-carbazolylene > 1,8-carbazolylene > 3,6-carbazolylene. mdpi.com The choice of linkage is therefore a critical design parameter for tuning the properties of carbazole-based polymers for specific applications.

| Property | 2,7-Linkage | 3,6-Linkage | 1,8-Linkage |

| Conjugation Length | Most Extended | Moderate | Disrupted |

| Bandgap | Smallest | Moderate | Larger |

| Absorption/Emission | Red-shifted | Intermediate | Blue-shifted |

| Polymer Conformation | Linear | Less Linear | Twisted |

Role of Spacer Units on Conjugation Length

In the molecular engineering of organic semiconducting materials based on this compound, the spacer unit, or linker, that connects the primary carbazole moiety to other chromophores or to identical repeating units in a polymer is a critical design element. The chemical nature, length, and topology of these spacers play a pivotal role in defining the effective conjugation length of the final material. This, in turn, dictates its fundamental electronic and photophysical properties, including absorption and emission wavelengths, energy levels (HOMO/LUMO), and charge carrier mobility. Spacers in these systems can be broadly categorized into two main types: π-conjugated spacers, which extend electronic delocalization, and non-conjugated spacers, which interrupt it.

The primary function of a π-conjugated spacer is to electronically connect different segments of a molecule or polymer, thereby extending the delocalization of the π-electron system. This extension of the effective conjugation length typically leads to a bathochromic (red) shift in the absorption and emission spectra, a smaller bandgap, and enhanced charge transport capabilities. The choice of the specific π-spacer allows for fine-tuning of these properties.

Research Findings on π-Conjugated Spacers:

Alkyne and Vinyl Spacers: The introduction of rigid and planar spacer units like vinyl (-CH=CH-) or alkyne (-C≡C-) groups between chromophoric segments is a well-established strategy to ensure extended π-conjugation. acs.org Direct C-C coupling between aromatic units can sometimes lead to significant twisting, which disrupts electronic communication; planar spacers like the vinyl group can mitigate this. acs.org Research on 1,8-carbazole-based conjugated polymers has demonstrated that an alkyne spacer is particularly effective at expanding the effective conjugation length. mdpi.comresearchgate.net This is evidenced by the absorption maxima (λmax) of polymers where carbazole units are linked by alkyne spacers. For instance, poly[(3,6-di-tert-butyl-N-hexadecyl-1,8-carbazolylene)ethynylene] (P7) shows a λmax of 389 nm. mdpi.com

Aromatic and Heteroaromatic Spacers: Aromatic rings like phenyl and heteroaromatic rings such as thiophene (B33073) are commonly employed as π-spacers. Thiophene, being more electron-rich than a phenyl ring, often facilitates more effective electronic delocalization. In a comparative study of carbazole-based D-π-A molecules, replacing a phenyl π-spacer with a thiophene π-spacer resulted in a significant 60 nm redshift of the intramolecular charge transfer (ICT) band. researchgate.net Similarly, in certain dye-sensitized solar cell applications, elongating the conjugation with electron-rich thiophene spacers has been shown to gradually red-shift the material's absorption. researchgate.net

Longer Conjugated Spacers: Increasing the length of the spacer unit itself can have complex effects. While it can extend conjugation, it can also alter the degree of intramolecular charge transfer (ICT). In a study comparing phenyl and m-terphenyl (B1677559) linkers between carbazole and benzimidazole (B57391) units, the longer m-terphenyl spacer led to a blue shift in the absorption spectra. acs.org This was attributed to the longer spacer alleviating ICT between the donor (carbazole) and acceptor (benzimidazole) moieties, effectively separating their electronic functions. acs.org

The effect of different π-spacers on the photophysical properties of carbazole-based polymers is summarized in the table below.

| Polymer/Molecule | Spacer Unit | Absorption Max (λmax) | Observation | Reference |

| P4 | Diethynylcarbazole | 378 nm | Alkyne spacer extends conjugation. | mdpi.com |

| P5 | Diethynylcarbazole | 408 nm | Alkyne spacer extends conjugation. | mdpi.com |

| P7 | Ethynylene | 389 nm | Alkyne spacer noted as superior for expanding conjugation length. | mdpi.com |

| Carbazole-π-Acceptor | Phenyl | - | Baseline for comparison. | researchgate.net |

| Carbazole-π-Acceptor | Thiophene | 60 nm redshift vs. Phenyl | Thiophene is more effective at extending conjugation than phenyl. | researchgate.net |

Non-Conjugated Spacers:

In contrast to π-spacers, non-conjugated linkers, often referred to as conjugation-break spacers (CBS), are composed of saturated groups, most commonly alkyl (methylene) chains. acs.org These units intentionally disrupt the π-electron delocalization along the polymer backbone or between molecular segments. Introducing such spacers can be desirable for several reasons:

Tuning Solubility and Morphology: Long alkyl chains are frequently attached to the carbazole nitrogen (e.g., the butyl group in this compound) or within a polymer backbone to improve solubility in common organic solvents, which is crucial for solution-based processing.

Modifying Physical Properties: The length of alkyl spacers can significantly influence polymer phase transitions, crystallinity, and surface morphology without substantially altering the fundamental absorption spectra or energy levels of the conjugated segments. acs.org Studies on self-assembled monolayers (SAMs) of carbazole derivatives have shown that the length of the alkyl spacer (from 2 to 5 carbons) significantly impacts intermolecular interactions and the packing density on substrates. nih.gov

Advanced Applications in Optoelectronic Devices and Energy Technologies

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are versatile materials in the architecture of Organic Light-Emitting Diodes (OLEDs), serving as emitters, host materials for the emissive layer, and components of the hole-transporting layers. The butyl substitution in 1-Butyl-9H-carbazole is expected to play a significant role in modulating its physical properties without drastically altering the fundamental electronic characteristics of the carbazole moiety.

Emitter Materials in Fluorescent and Phosphorescent OLEDs

While there is a lack of specific reports on this compound as a primary emitter, the photophysical properties of the carbazole unit are well-documented. Carbazole itself exhibits fluorescence in the blue region of the spectrum. The introduction of a butyl group at the nitrogen atom can subtly influence the emission properties. For instance, studies on N-alkylcarbazoles show that the alkyl chain can affect the solid-state packing and intermolecular interactions, which in turn can alter the emission wavelength and quantum efficiency.

In the context of fluorescent OLEDs, derivatives of carbazole are often used to achieve deep-blue emission. For example, carbazole-π-imidazole derivatives have been synthesized to create efficient blue-emitting materials. In some of these compounds, tert-butyl groups are attached to the carbazole unit to enhance the photoluminescence quantum yield by preventing intramolecular charge transfer. A non-doped OLED using a tert-butyl-carbazole derivative has demonstrated deep-blue emission with a maximum external quantum efficiency (EQE) of 4.43% and a luminance of 11,364 cd/m².

For phosphorescent OLEDs (PhOLEDs), the high triplet energy of the carbazole core makes its derivatives suitable for blue emitters. While specific data for this compound is not available, other carbazole derivatives have shown significant promise. For instance, a derivative of tert-butylcarbazolyl and anthracene (B1667546) has been used as an emitter in blue OLEDs, achieving an EQE of 5.9%. nih.gov

Host Materials for Emissive Layers

The role of a host material in an OLED's emissive layer is to dissolve and separate the emitter molecules, preventing aggregation and facilitating efficient energy transfer. Carbazole derivatives are excellent candidates for host materials, particularly for phosphorescent emitters, due to their high triplet energies. A high triplet energy is crucial to ensure efficient energy transfer to the guest emitter and to prevent back-energy transfer, which would quench the emission.

The triplet energy of the carbazole homopolymer is approximately 2.6 eV, which is suitable for hosting green and red phosphorescent emitters. acs.org By modifying the carbazole structure, even higher triplet energies can be achieved. For example, pyridinyl-carbazole fragments have been used to create host materials with triplet energies around 2.81-2.82 eV, making them suitable for blue PhOLEDs. nih.gov Tri-carbazole derivatives have been synthesized that exhibit high triplet energies of 2.90–3.02 eV. rsc.org OLEDs using these as hosts for the blue emitter FIrpic have achieved a maximum EQE of 14.0%. rsc.org

The butyl group in this compound would primarily improve its solubility and film-forming characteristics, which are desirable for solution-processed OLEDs. While the electronic properties are largely determined by the carbazole core, the butyl group can influence the morphology of the emissive layer, which in turn affects device performance.

| Carbazole Derivative Host | Emitter | Max. EQE (%) | Triplet Energy (eV) |

| Pyridinyl-Carbazole Derivative | FIrpic (blue) | 10.3 | 2.81 - 2.82 |

| Tri-carbazole Derivative | FIrpic (blue) | 14.0 | 2.90 - 3.02 |

| Carbazole/Oxadiazole Hybrid | Orange TADF | 17.1 | 2.58 |

This table presents data for various carbazole derivatives to illustrate their potential as host materials.

Hole-Transporting Layers and Hole-Transporting Materials (HTMs)

The inherent electron-rich nature of the carbazole moiety makes its derivatives excellent hole-transporting materials (HTMs). A good HTM should have high hole mobility and an appropriate highest occupied molecular orbital (HOMO) energy level to facilitate the injection of holes from the anode and their transport to the emissive layer.

Organic Photovoltaics (OPVs) and Solar Cells

Donor and Acceptor Components in Bulk Heterojunction Solar Cells

In BHJ solar cells, an active layer comprising a blend of an electron donor and an electron acceptor material is responsible for light absorption and charge separation. Carbazole-based materials are typically employed as the electron donor. The butyl group in this compound would enhance its processability from solution, which is a key advantage for the fabrication of BHJ devices.

While performance data for this compound in BHJ solar cells is not available, research on other carbazole derivatives highlights their potential. For instance, carbazole-based polymers have been investigated as electron-donating materials in OPVs. In some cases, the introduction of a tert-butyl carbazole side-chain in a non-fused ring electron acceptor has led to power conversion efficiencies (PCEs) of up to 19.25% in ternary organic solar cells. researchgate.net Carbazole-derived self-assembled monolayers used as hole-extraction layers have also contributed to high efficiencies in OPVs. researchgate.net

| Carbazole-Based Donor/Acceptor System | Device Structure | Power Conversion Efficiency (%) |

| Ternary blend with tert-butyl carbazole side-chain acceptor | PM6:eC9:PCT-4Cl | 19.25 |

| Carbazole-derived SAM as HEL | PM6:BTP-eC9 | 19.18 |

This table showcases the performance of OPVs incorporating different carbazole derivatives.

Applications in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, a dye sensitizer (B1316253) absorbs light and injects electrons into a wide-bandgap semiconductor. Carbazole derivatives are used as the core of these dye molecules, functioning as the electron donor in a donor-π-acceptor (D-π-A) structure. The butyl group on the nitrogen atom of the carbazole can improve the dye's solubility and prevent aggregation on the semiconductor surface, which is beneficial for device performance.

Integration into Perovskite Solar Cells (PSCs)

There is no specific data available in the reviewed literature on the integration and performance of this compound as a component, such as a hole-transporting material (HTM), in perovskite solar cells.

Research in this area predominantly focuses on carbazole derivatives functionalized to improve their physical and electronic properties. For instance, carbazole cores are often modified with triphenylamine (B166846) moieties or other extended π-systems to enhance hole mobility and ensure suitable energy level alignment with the perovskite layer. nih.govrsc.orgrsc.org These modifications are crucial for achieving high power conversion efficiencies (PCEs). The simple butyl chain in this compound may not provide the necessary electronic properties or morphological stability required for high-performance PSCs compared to more complex, specifically designed carbazole-based HTMs.

Self-Assembled Monolayers (SAMs) for Interface Engineering

No published studies were found that utilize this compound for the formation of self-assembled monolayers for interface engineering in optoelectronic devices.

The use of carbazole-based SAMs is a prominent strategy in devices like inverted perovskite solar cells to improve the interface between the transparent conductive oxide (e.g., ITO) and the perovskite active layer. nih.govresearchgate.netmdpi.com However, these molecules require an anchoring group, such as a phosphonic acid or thiol, to bind to the oxide surface. Furthermore, the carbazole unit itself is often functionalized to tune the work function of the electrode and improve the energy level alignment for efficient charge extraction. iciq.orgkaust.edu.sarsc.org For example, research has been conducted on tert-butyl carbazole-based SAMs, where the bulky tert-butyl group can influence molecular packing and device stability. nih.gov this compound lacks the necessary anchoring group to form a stable SAM on typical electrode surfaces.

Organic Field-Effect Transistors (OFETs)

Specific performance data for Organic Field-Effect Transistors (OFETs) using this compound as the active semiconductor layer is not available in the current body of scientific literature.

While carbazole and its derivatives are known for their hole-transporting properties and have been investigated in OFETs, the focus has been on molecules with more extended conjugation or specific substituents that promote intermolecular π-π stacking, which is critical for efficient charge transport. researchgate.net The performance of an OFET is characterized by its charge carrier mobility, on/off current ratio, and threshold voltage. Without experimental data from fabricated devices, these parameters for this compound remain unknown. Although the compound has been synthesized and identified as a potential material for organic electronics, its specific application and performance in OFETs have not been reported. nih.gov

Nonlinear Optical (NLO) Devices

There is no specific research available that details the nonlinear optical (NLO) properties of this compound or its application in NLO devices.

The NLO response of organic molecules is highly dependent on their electronic structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which enhances the molecule's hyperpolarizability. dtic.milresearchgate.net Research in the field of carbazole-based NLO materials typically involves derivatives with strong electron-donating or withdrawing groups attached to the carbazole core to induce a significant NLO effect. du.ac.ir For instance, the NLO properties of 9-hexyl-9H-carbazole-3,6-dicarboxaldehyde have been investigated using techniques like the Z-scan method to determine the nonlinear absorption and refraction. du.ac.ir The simple structure of this compound, lacking strong donor-acceptor functionalization, suggests it is unlikely to possess a large NLO response required for device applications.

Polymer Chemistry and Macromolecular Architectures Incorporating 1 Butyl 9h Carbazole Units

Synthesis of Conjugated Polymers

Conjugated polymers containing carbazole (B46965) units are predominantly synthesized through metal-catalyzed cross-coupling polycondensation reactions. These methods enable the formation of well-defined polymer backbones with extended π-conjugation, which is essential for their desired electronic and optical properties. acs.org

Palladium- and nickel-catalyzed polycondensation reactions are the workhorse methods for synthesizing polycarbazoles.

Suzuki Coupling: This versatile palladium-catalyzed reaction involves the coupling of a dihalo-carbazole monomer with a diboronic acid or ester comonomer. mdpi.com It is particularly advantageous for creating well-defined alternating copolymers, allowing for the precise incorporation of various comonomers to tune the polymer's properties. mdpi.comrsc.org For instance, a dendritic carbazole-based polymer, poly[(9,9-dioctyl)-2,7-fluorene-co-4,4',4”-triphenylamine-co-9-(4-(9H-carbazol-9-yl)butyl)-3,6-carbazole], has been successfully synthesized via Suzuki coupling. nih.govnih.govtandfonline.com This method has been used to produce polymers with number-average molecular weights (Mn) ranging from several thousand to over 24,000 g/mol . mdpi.comresearchgate.netnih.gov

Sonogashira Coupling: This palladium-catalyzed reaction couples a dihalo-carbazole with a diethynyl comonomer, introducing alkyne spacers into the polymer backbone. mdpi.comacs.orgfigshare.com Research has shown that the inclusion of an alkyne spacer is a key factor in achieving high molecular weight polymers. mdpi.comresearchgate.netacs.org These alkyne-linked polymers often exhibit high thermal stability and are potent blue-light emitters. acs.orgfigshare.com

Yamamoto Coupling: This nickel-catalyzed polymerization involves the dehalogenative coupling of dihalo-carbazole monomers. It is a primary method for producing homopolymers or random copolymers. mdpi.comrsc.org A typical Yamamoto polycondensation uses a nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], in the presence of ligands like 2,2′-bipyridine. mdpi.comrsc.org While effective for homopolymer synthesis, this method has been reported to yield polymers with relatively low molecular weights, particularly when steric hindrance at the coupling positions is significant, as with 1,8-linked carbazoles. rsc.org

Table 1: Comparison of Polycondensation Methods for Carbazole-based Polymers

| Polymerization Method | Typical Catalyst/Reagents | Monomers | Key Features | Resulting Mn (g/mol) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Dihalo-carbazole + Diboronic ester comonomer | Ideal for alternating copolymers; allows property tuning. | ~7,900 - 24,900 | mdpi.comresearchgate.netnih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, iPr₂NH | Dihalo-carbazole + Diethynyl comonomer | Alkyne spacers increase molecular weight and thermal stability. | ~10,100 - 15,300 | mdpi.comresearchgate.netacs.org |

| Yamamoto Coupling | Ni(cod)₂, cod, bpy | Dihalo-carbazole | Primarily for homopolymers and random copolymers. | ~1,400 - 4,200 | mdpi.comrsc.org |

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille polymerizations. rsc.org This method involves the direct coupling of a C-H bond with a C-Halogen bond, eliminating the need for pre-functionalization of one of the monomers with organometallic reagents (e.g., boronic acids or organotins). rsc.orggoogle.com

For carbazole-based polymers, DArP offers a more streamlined synthesis. However, a significant challenge is controlling the regioselectivity and preventing homocoupling defects, which can negatively impact the performance of the resulting materials in applications like polymer solar cells. rsc.orgresearchgate.net Research has shown that careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and the use of additives like the bulky neodecanoic acid, can minimize these defects. rsc.org When optimized, DArP can produce high-quality poly[(9-(heptadecan-9-yl)-9H-carbazole)-alt-(4,7-di(thiophen-2-yl)benzo[c] mdpi.comresearchgate.netresearchgate.netthiadiazole)] (PCDTBT) that performs comparably to or even outperforms its Suzuki-synthesized counterpart. rsc.org

Copolymerization Strategies

Copolymerization is a powerful strategy to create functional polymers by combining different monomer units. This approach is used to introduce the specific electronic properties of carbazole into otherwise non-conjugated polymer backbones, or to fine-tune the properties of fully conjugated systems.

Functional polyolefins can be created by copolymerizing ethylene (B1197577) with monomers bearing pendant carbazole groups. This has been successfully achieved using carbazole-substituted styrene (B11656) or norbornene-type monomers. researchgate.netresearchgate.net For example, the copolymerization of ethylene with carbazole-substituted styrene derivatives has been accomplished using a rare earth metal catalyst, (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF), which demonstrates high activity. researchgate.net Similarly, metallocene catalysts, such as [Ph₂C(Ind)(Cp)ZrCl₂] with methylaluminoxane (B55162) (MAO) as a cocatalyst, have been used to copolymerize ethylene with 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole. researchgate.net These methods yield functional polyethylenes with pendant carbazole units, moderate molecular weights, and narrow molecular weight distributions. researchgate.netresearchgate.net

Table 2: Ethylene Copolymerization with Carbazole-Substituted Styrene

| Catalyst System | Carbazole Monomer | Monomer Feed Ratio (Carbazole/Ethylene) | Carbazole Content in Copolymer (mol%) | Resulting Mn (g/mol) | Reference |

|---|---|---|---|---|---|

| (C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF) | Carbazole-substituted styrene | Adjustable | Adjustable by feed ratio | ~18,000 - 25,000 | researchgate.net |

| [Ph₂C(Ind)(Cp)ZrCl₂]/MAO | 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ) | N/A | 4.6 | N/A | researchgate.net |

Precise control over the polymer's composition and molecular weight is crucial for tailoring its properties.

In the case of ethylene copolymerization, the content of the carbazole-substituted comonomer in the final polymer can be effectively adjusted by changing the monomer feeding ratio during the polymerization process. researchgate.net

For conjugated polymers, several strategies are employed. In polycondensation reactions, the molecular weight can be influenced by the choice of comonomer; for example, incorporating flexible alkyne spacers via Sonogashira coupling is a key method to achieve higher molecular weights compared to directly linked polymers. mdpi.comresearchgate.netacs.org In living polymerization techniques, the length of polymer blocks can be controlled by the monomer-to-catalyst ratio. mdpi.com Furthermore, controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are increasingly used for monomers like N-vinylcarbazole to produce polymers with predetermined molecular weights and narrow polydispersities. sigmaaldrich.comresearchgate.net For Suzuki polymerizations, applying a catalyst-transfer polycondensation mechanism by using an excess of a monofunctional reagent can also lead to polymers with defined molar masses. researchgate.net

Influence of Carbazole Moiety on Polymer Properties

The presence and configuration of the carbazole moiety have a profound impact on the final properties of the macromolecule.

Solubility and Processability: The attachment of alkyl groups, such as the butyl group at the N-9 position, is a standard strategy to disrupt intermolecular packing and enhance the solubility of carbazole polymers in common organic solvents like THF and chloroform, which is critical for solution-based processing. mdpi.comresearchgate.net

Thermal Stability: Carbazole-based polymers are generally known for their good thermal stability. researchgate.net This can be further enhanced by copolymerization with other thermally stable aromatic units or by incorporating specific linkages. For example, alkyne-linked poly(1,8-carbazole)s show higher thermal stability than their directly-linked counterparts. acs.orgfigshare.com

Electronic and Optical Properties: The carbazole unit is an excellent hole transporter and a strong fluorophore, making these polymers highly suitable for applications in organic electronics. mdpi.commdpi.com The properties are heavily dependent on the linkage position on the carbazole ring. The effective conjugation length generally follows the order 2,7-linkage > 1,8-linkage > 3,6-linkage. mdpi.comresearchgate.net Polymers with 2,7-linkages tend to be more linear, which promotes π-conjugation, leading to lower energy band gaps. mdpi.comresearchgate.net In contrast, 3,6-linked polymers are often less rigid and more soluble. mdpi.com By combining carbazole units with different comonomers through alternating copolymerization, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be systematically tuned. mdpi.comresearchgate.net

Table 3: Properties of 1,8-Carbazole-Based Copolymers with Different Linkages

| Polymer Name | Comonomer Linkage | Mn (g/mol) | Thermal Decomposition (T₅%) | HOMO (eV) | LUMO (eV) | Reference |

|---|---|---|---|---|---|---|

| P1 | Directly-linked (1,8-carbazole) | 4,200 | 250 °C | -5.26 | -2.11 | mdpi.comresearchgate.net |

| P2 | Fluorene | 7,900 | 267 °C | -5.32 | -2.19 | mdpi.comresearchgate.net |

| P3 | Bithiophene | 8,600 | 267 °C | -5.16 | -2.58 | mdpi.comresearchgate.net |

| P4 | Phenylene-ethynylene | 10,100 | N/A | -5.24 | -2.12 | mdpi.comresearchgate.net |

Electronic Interaction Effects

The incorporation of 1-butyl-9H-carbazole units into polymer backbones or as pendant groups significantly influences the electronic properties of the resulting macromolecules. The carbazole moiety is inherently electron-rich and serves as an excellent hole-transporting unit. researchgate.netbohrium.com The attachment of an n-butyl group at the 9-position (the nitrogen atom) primarily enhances solubility and processability, which indirectly facilitates the study and application of its electronic characteristics without drastically altering the fundamental electronic nature of the carbazole core. smolecule.com

In donor-acceptor (D-A) type polymer systems, the 9-butyl-9H-carbazole unit functions as a potent electron donor. acs.org This electron-donating capability is crucial for creating materials with tailored frontier molecular orbital (HOMO and LUMO) energy levels. acs.org For instance, in copolymers, the carbazole group can stabilize oxidized states (positively charged polarons and bipolarons) along the polymer chain through π-conjugation, which is essential for efficient charge transport. acs.org The interaction between the carbazole donor and an acceptor unit within the polymer can lead to intramolecular charge transfer (ICT), a phenomenon that narrows the material's band gap and shifts its absorption and emission spectra to longer wavelengths (a bathochromic shift). rsc.orgfrontiersin.org

Research on copolymers containing 3,6-linked carbazole units demonstrates that the conjugated π-electron backbone facilitates electron delocalization, making the polymers effective conductors for charge transfer. acs.org The introduction of carbazole moieties can improve the hole-injection ability of polymers, as evidenced by electrochemical studies showing distinct oxidation peaks for the carbazole segment. lnu.edu.cn This enhancement is critical for the performance of organic electronic devices like Organic Light-Emitting Diodes (OLEDs). lnu.edu.cn Theoretical and experimental studies have confirmed that increasing the number of repeating carbazole units can further reduce the band gap of the conjugated polymer. acs.org The specific electronic properties, such as the HOMO-LUMO levels and the optical band gap, can be finely tuned by selecting appropriate comonomers to pair with the this compound unit. mdpi.com

| Polymer/Compound System | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (Egopt) (eV) | Key Finding |

| SP (copolymer with 3,6-dibromo-9-butyl-9H-carbazole) | - | - | 2.31 | Carbazole unit enhances electron-donating capability and stabilizes oxidized states. acs.org |

| DPP-Car-Boc-H (DPP-carbazole copolymer) | - | - | 1.63 (film) | Stronger intramolecular charge transfer (ICT) observed between carbazole and DPP segments in the solid state. rsc.org |

| 1,8-carbazolylene based copolymers | -5.2 to -5.4 | -2.4 to -2.7 | 2.7 - 2.8 | Energy levels are tunable by selecting appropriate comonomer structures. mdpi.com |

| 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole | -5.73 | -2.46 | 3.27 | Fluorescence quenching in solution is attributed to the intramolecular charge transfer between the carbazole donor and carborane acceptor. frontiersin.org |

| Cz-PPV (pendant carbazole) | - | - | - | The carbazole group improves the hole-injection ability of the polymer, as shown by a distinct oxidation peak in cyclic voltammetry. lnu.edu.cn |

Molecular Packing and Solid-State Order

The this compound unit plays a critical role in dictating the molecular packing and solid-state morphology of polymers. The butyl group, while electronically benign, introduces significant steric hindrance. This steric bulk can disrupt the close packing of polymer chains, a phenomenon that has both advantages and disadvantages depending on the application.

A primary benefit of the butyl group is the suppression of aggregation-caused quenching (ACQ). In the solid state, many chromophores, including carbazole, tend to form aggregates (excimers or ground-state complexes) that can act as traps for excitons, leading to non-radiative decay and reduced photoluminescence efficiency. bohrium.com The steric hindrance provided by the butyl group can prevent the carbazole moieties from approaching each other too closely, thus inhibiting the formation of these detrimental aggregates. researchgate.net This leads to enhanced solid-state fluorescence quantum yields. In some systems, this controlled aggregation can even lead to beneficial properties like aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state due to the restriction of intramolecular rotations. frontiersin.org

Furthermore, the butyl group enhances the solubility of the resulting polymers in common organic solvents. lnu.edu.cnmdpi.com This improved solubility is crucial for solution-based processing techniques, such as spin-coating, which are used to fabricate thin films for electronic devices.

The way carbazole units are linked within the polymer chain also profoundly affects solid-state order. For example, polymers with directly linked 1,8-carbazolylene units tend to have a more twisted and less coplanar backbone, which disrupts packing. In contrast, introducing flexible spacers like alkynes between the carbazole units can allow for more planar packing arrangements in the solid state. mdpi.com The degree of order in the solid state directly impacts electronic properties; more ordered packing of conjugated polymer chains, often evidenced by a red-shift and the appearance of shoulder peaks in the solid-state absorption spectrum, can facilitate stronger intermolecular electronic coupling and improved charge transport. rsc.org Conversely, significant steric hindrance from bulky groups can lead to reduced π-π stacking.

| Polymer/Compound System | Observation | Implication |

| Polymers with tert-butyl substituted carbazoles | Bulky groups reduce molecular aggregation and π-π stacking. | Enhanced solid-state photoluminescence quantum yields by mitigating aggregation-caused quenching. |

| DPP-Car-Boc-H (DPP-carbazole copolymer) | A significant red-shift (~65 nm) and a prominent shoulder peak in the thin-film absorption spectrum. rsc.org | Indicates more ordered packing and intimate interchain contacts in the solid state. rsc.org |

| Alkyne-linked poly(1,8-carbazole)s | Free rotation of alkyne spacers facilitates relatively planar packing. mdpi.com | Leads to a decrease in oxidation potentials in the solid state compared to directly-linked, more twisted polymers. mdpi.com |

| 9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazole | Exhibits aggregation-induced emission (AIE). frontiersin.org | The solid-state packing restricts intramolecular motion, opening a radiative decay channel and enhancing fluorescence. frontiersin.org |

| Carbazole moieties in photorefractive films | Act as inhibitors of dipole-dipole interactions between chromophores. researchgate.net | Reduces spontaneous aggregation of chromophores. researchgate.net |

Catalytic and Chemical Reactivity Studies

Photocatalysis Mechanisms and Reactive Oxygen Species Generation

The general mechanism of photocatalysis involving a carbazole (B46965) derivative begins with the absorption of a photon, which elevates the molecule to an excited state. From this high-energy state, the photocatalyst can initiate a chemical reaction, typically by acting as a potent single-electron reductant. The electron-donating capabilities of carbazoles have sparked considerable interest in their application as photoinduced single-electron reductants. nsf.gov The process facilitates reactions that are otherwise challenging, such as the reduction of substrates with low reduction potentials like aryl chlorides. nsf.govresearchgate.net

Upon photoexcitation, the carbazole derivative can transfer an electron to a substrate, generating a radical anion from the substrate and a carbazole radical cation. This initiation step triggers a reaction cascade. For the catalytic cycle to continue, the oxidized photocatalyst must be returned to its ground state, often through a subsequent redox event in the reaction sequence. nsf.gov

Furthermore, in the presence of molecular oxygen, excited-state photocatalysts like carbazole derivatives can generate reactive oxygen species (ROS). smolecule.com This can occur through two primary pathways:

Energy Transfer: The excited photocatalyst can transfer its energy to triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Electron Transfer: The photocatalyst can donate an electron to O₂, forming a superoxide (B77818) anion radical (O₂⁻•).

Derivatives such as 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole are noted for their potential in photocatalytic processes due to their ability to generate ROS upon light exposure. smolecule.com Similarly, other carbazole derivatives like 3-Methoxy-9H-Carbazole have been shown to induce the cellular generation of ROS. medchemexpress.com These pathways are crucial in various applications, from organic synthesis to the degradation of pollutants. echemcom.comechemcom.com

Single-Electron Photoreductant Applications

The strong reducing power of excited-state carbazole derivatives makes them excellent candidates for single-electron photoreductants. nsf.gov Research has demonstrated their effectiveness in a range of challenging chemical transformations, including the reduction of carbon-halogen bonds and the formation of new carbon-carbon bonds. nsf.govdigitellinc.com A key advantage of some carbazole photocatalysts is their high electrochemical reversibility and favorable oxidation potentials, which can eliminate the need for sacrificial electron donors or other additives often required in photoredox reactions. nsf.govdigitellinc.com